2-Phenylbutane-1,3-dicarboxylic acid
Description
2-Phenylbutane-1,3-dicarboxylic acid is an organic compound characterized by a butane backbone with two carboxylic acid groups at positions 1 and 3 and a phenyl substituent at position 2. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{O}_4 $.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-3-phenylpentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8(12(15)16)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
RSUWYAPAJXVXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally or functionally related to 2-phenylbutane-1,3-dicarboxylic acid:
Itaconic Acid (1-Propene-2,3-dicarboxylic Acid)
- Structure : Unsaturated dicarboxylic acid with a conjugated double bond.
- Key Properties : High reactivity due to the α,β-unsaturated system, enabling polymerization and esterification .
- Applications : Used in resins, synthetic fibers, and drug delivery systems .
- Contrast : Unlike this compound, itaconic acid lacks aromaticity but benefits from conjugation-driven reactivity.
Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)
- Structure : Aromatic dicarboxylic acid with carboxyl groups at meta positions.
- Key Properties : High thermal stability, moderate solubility in polar solvents .
- Applications : Polymer production (e.g., polyesters, polyamides) .
- Contrast : The rigid aromatic core of isophthalic acid contrasts with the flexible aliphatic chain in this compound, affecting crystallinity and melting points.
1-Aminocyclopentane-1,3-dicarboxylic Acid
- Structure: Cyclic dicarboxylic acid with an amino group.
- Key Properties : Acts as a metabotropic glutamate receptor agonist, influencing neurological pathways .
- Applications : Research tool in neuroscience for studying receptor modulation .
- Contrast: The amino group introduces biological activity absent in this compound.
Cyclobutane-1,3-dicarboxylic Acid
- Structure : Strained four-membered ring with carboxylic acid groups.
- Key Properties : Enhanced reactivity due to ring strain; soluble in water and organic solvents .
- Applications : Intermediate in synthesizing bioactive molecules and polymers .
- Contrast : The strained cyclobutane ring offers unique geometric constraints compared to the linear butane chain.
Physical and Chemical Properties
*Estimated based on analogous dicarboxylic acids.
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